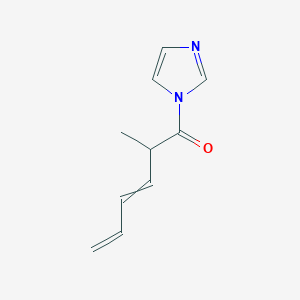

1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one

Beschreibung

1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one is an imidazole derivative characterized by a ketone group linked to a 2-methylhexa-3,5-dienyl chain.

Eigenschaften

CAS-Nummer |

921763-71-5 |

|---|---|

Molekularformel |

C10H12N2O |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

1-imidazol-1-yl-2-methylhexa-3,5-dien-1-one |

InChI |

InChI=1S/C10H12N2O/c1-3-4-5-9(2)10(13)12-7-6-11-8-12/h3-9H,1H2,2H3 |

InChI-Schlüssel |

BTOPOYAIQYIOJX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C=CC=C)C(=O)N1C=CN=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable aldehyde or ketone in the presence of a base such as potassium carbonate and a copper(I) catalyst . The reaction is usually carried out in an aprotic solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications due to its biological activity.

Wirkmechanismus

The mechanism of action of 1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of microbial growth or modulation of biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The target compound’s structure is distinct from other imidazole derivatives in the following ways:

Key Observations :

- The target compound’s aliphatic dienone chain contrasts with aromatic substituents in analogs, which may reduce its stability but increase reactivity in organic synthesis.

- Imidazole derivatives with electron-rich substituents (e.g., methoxy in ) exhibit metal-binding capabilities, whereas the target’s dienone may favor covalent interactions.

Key Observations :

Key Observations :

- The target’s dienone group could enable unique reactivity in drug conjugation or polymer chemistry, unlike the antibacterial indole-triazoles .

- Lack of electron-donating groups (e.g., methoxy in ) may limit its metal-sensing utility but enhance covalent binding in biological targets.

Biologische Aktivität

1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one, with the CAS number 921763-71-5 and molecular formula CHNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Weight | 176.215 g/mol |

| LogP | 1.9016 |

| Polar Surface Area (PSA) | 34.89 Ų |

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit considerable antimicrobial properties. A study highlighted that compounds similar to 1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one demonstrated effectiveness against various bacterial strains. For instance, derivatives of imidazole have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli .

Case Study:

A series of synthesized imidazole derivatives were tested for their antibacterial activity. Among them, one derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , indicating strong antibacterial potential .

Anti-inflammatory Activity

Imidazole compounds are known for their anti-inflammatory effects. The compound has been hypothesized to exert its effects by inhibiting pro-inflammatory cytokines and mediators.

Research Findings:

In vitro studies demonstrated that imidazole derivatives can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both key players in inflammatory responses. This suggests that 1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one may have therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of imidazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases.

Example:

A study evaluated the cytotoxicity of several imidazole derivatives on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives led to a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM .

Summary of Biological Activities

The following table summarizes the biological activities associated with 1-(1H-Imidazol-1-yl)-2-methylhexa-3,5-dien-1-one:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.